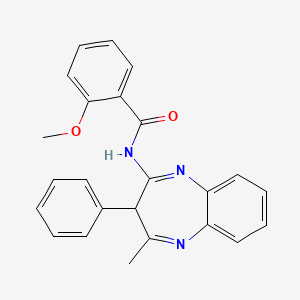![molecular formula C23H26N2O5 B12217158 5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic](/img/structure/B12217158.png)
5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethoxyphenyl and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and carboxylic acids, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylethylamine: Shares the dimethoxyphenyl group and exhibits similar biological activities.
3,4-Dimethoxyphenylacetic acid: Another compound with the dimethoxyphenyl group, used in different chemical syntheses.
Uniqueness
5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-15-7-9-16(10-8-15)18-14-19(17-11-12-20(29-2)21(13-17)30-3)25(24-18)22(26)5-4-6-23(27)28/h7-13,19H,4-6,14H2,1-3H3,(H,27,28) |
InChI Key |
IUPCABVTEWHTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)OC)C(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methoxyphenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid](/img/structure/B12217076.png)
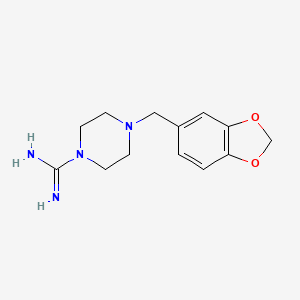
![3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one](/img/structure/B12217084.png)
![7-(3-chloro-4-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12217089.png)
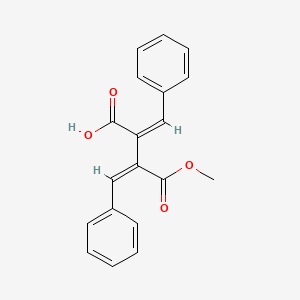
![1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12217096.png)
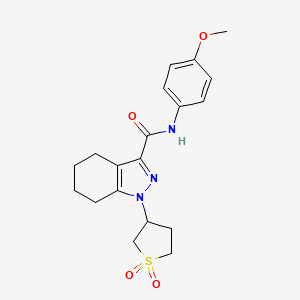
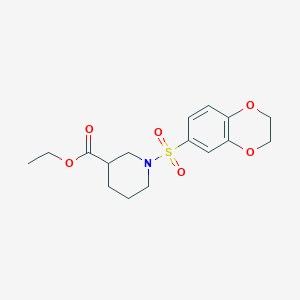

![5-[(4-chlorophenyl)carbonyl]-4-hydroxy-6-(3-hydroxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12217116.png)
![3-[4-(Difluoromethoxy)phenyl]propylamine](/img/structure/B12217129.png)
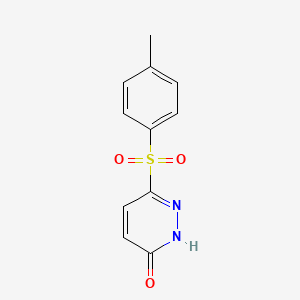
![1-[7-Ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone](/img/structure/B12217138.png)
